4-Bromopicolinimidamide hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
4-bromopyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3.ClH/c7-4-1-2-10-5(3-4)6(8)9;/h1-3H,(H3,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJWORPOJISSOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704330 | |
| Record name | 4-Bromopyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179360-58-7 | |
| Record name | 4-Bromopyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromopyridine-2-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Strategic Synthetic Methodologies for 4 Bromopicolinimidamide Hydrochloride and Its Functionalized Analogues
Precursor Synthesis and Functional Group Interconversions Leading to Picolinimidamide (B1582038) Scaffolds
The synthesis of the picolinimidamide core often commences from readily available pyridine-based precursors. A common starting material is 2-methylpyridine (B31789), which can undergo oxidation to picolinic acid. Functional group interconversions are pivotal in transforming these initial precursors into intermediates suitable for amidine formation.
A primary pathway involves the conversion of picolinic acid to its corresponding amide, picolinamide (B142947), which can then be further manipulated. Alternatively, the synthesis can proceed through the corresponding nitrile, picolinonitrile. This nitrile functionality is a key intermediate for the direct synthesis of the amidine group.
The table below summarizes key precursor syntheses and their transformations.
| Starting Material | Intermediate | Target Functional Group | Reagents and Conditions |
| 2-Methylpyridine | Picolinic Acid | Carboxylic Acid | KMnO4, heat |
| Picolinic Acid | Picolinoyl chloride | Acid Chloride | SOCl2 or (COCl)2 |
| Picolinoyl chloride | Picolinamide | Amide | NH3 or NH4OH |
| Picolinamide | Picolinonitrile | Nitrile | Dehydrating agent (e.g., P2O5, SOCl2) |
Direct Synthetic Routes to the Picolinimidamide Moiety
Direct synthetic routes to the picolinimidamide moiety primarily rely on the conversion of a nitrile group. The most established method is the Pinner reaction, which proceeds through an imidate intermediate. This reaction involves treating the nitrile with an alcohol in the presence of a strong acid, typically hydrogen chloride, to form an imidate salt. Subsequent treatment of this salt with ammonia (B1221849) furnishes the desired amidine.
Regioselective Bromination Strategies for Pyridine (B92270) Rings
The introduction of a bromine atom at the C4 position of the pyridine ring requires careful consideration of the directing effects of existing substituents. Direct bromination of pyridine itself is often unselective and requires harsh conditions. A more controlled approach involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring towards electrophilic substitution, primarily at the C2 and C4 positions.
Recent advancements in electrochemical methods have also provided mild and selective protocols for the meta-bromination of pyridines by employing directing groups. For the synthesis of 4-bromopicolinic acid derivatives, bromination can be carried out on a pre-functionalized pyridine ring. For instance, the bromination of 2-methylpyridine followed by oxidation of the methyl group is a viable strategy.
The following table outlines common regioselective bromination methods for pyridine derivatives.
| Substrate | Reagent(s) | Position of Bromination |
| Pyridine N-oxide | Br2, SO3/H2SO4 | C4 |
| 2-Aminopyridine | N-Bromosuccinimide (NBS) | C3, C5 |
| Pyridine | Electrochemical bromination with directing group | meta-position |
| Thieno[2,3-b]pyridine | N-Bromosuccinimide (NBS) | C4 |
Synthetic Approaches to Introduce the Amidine Functionality
The formation of the amidine group is a critical step in the synthesis of 4-bromopicolinimidamide (B13511994) hydrochloride. The most widely employed method is the Pinner reaction, starting from 4-bromopicolinonitrile. nrochemistry.comwikipedia.orgresearchgate.net This two-step process first involves the formation of an imidate hydrochloride by reacting the nitrile with an alcohol (e.g., ethanol) and anhydrous hydrogen chloride. The resulting imidate is then treated with ammonia to yield the corresponding amidine. nrochemistry.comwikipedia.org
Pinner Reaction for 4-Bromopicolinimidamide Synthesis:
Step 1: Imidate Formation:
Reactants: 4-Bromopicolinonitrile, Anhydrous Ethanol (B145695), Anhydrous HCl (gas)
Product: Ethyl 4-bromopicolinimidate hydrochloride
Step 2: Amidine Formation:
Reactant: Ethyl 4-bromopicolinimidate hydrochloride, Ammonia
Product: 4-Bromopicolinimidamide hydrochloride
Other methods for amidine synthesis include the reaction of amides with dehydrating agents followed by amination, or the treatment of thioamides with activating agents and subsequent reaction with amines. However, for the synthesis of unsubstituted amidines like 4-bromopicolinimidamide, the Pinner reaction starting from the corresponding nitrile is generally the most efficient and high-yielding approach. nrochemistry.com
Synthesis of Advanced Derivatives Incorporating the 4-Bromopicolinimidamide Motif
The 4-bromopicolinimidamide scaffold serves as a valuable building block for the synthesis of more complex and functionalized molecules, primarily through reactions targeting the bromine substituent. The presence of the bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups at the C4 position.
Common cross-coupling reactions applicable to the 4-bromopicolinimidamide motif include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
The reactivity of the bromine atom in these coupling reactions allows for the late-stage functionalization of the picolinimidamide core, providing access to a wide array of derivatives with potentially interesting chemical and biological properties. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.
The following table provides a representative overview of potential cross-coupling reactions.
| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Derivative |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4, Na2CO3 | 4-Aryl-picolinimidamide |
| Heck | Alkene | Pd(OAc)2, P(o-tolyl)3 | 4-Vinyl-picolinimidamide |
| Buchwald-Hartwig | Amine | Pd2(dba)3, BINAP | 4-Amino-picolinimidamide |
| Sonogashira | Alkyne | PdCl2(PPh3)2, CuI | 4-Alkynyl-picolinimidamide |
Elucidation of Reactivity Patterns and Mechanistic Pathways of 4 Bromopicolinimidamide Hydrochloride
Nucleophilic Aromatic Substitution Reactions of the Bromine Atom
The pyridine (B92270) ring, being inherently electron-deficient due to the electronegativity of the nitrogen atom, is susceptible to nucleophilic attack. This reactivity is further enhanced by the presence of the electron-withdrawing picolinimidamide (B1582038) group. Consequently, the bromine atom at the 4-position serves as a viable leaving group in nucleophilic aromatic substitution (SNAr) reactions. libretexts.org
These reactions typically proceed via an addition-elimination mechanism. The first step involves the attack of a nucleophile at the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The negative charge in this intermediate is delocalized across the aromatic system and is effectively stabilized by the ring nitrogen. The final step is the elimination of the bromide ion, which restores the aromaticity of the ring and yields the substituted product. youtube.com The rate of these reactions is highly dependent on the nucleophilicity of the attacking species and the stability of the Meisenheimer intermediate. A variety of nucleophiles can be employed, leading to a diverse range of substituted picolinimidamide derivatives. researchgate.net
Table 1: Representative Nucleophilic Aromatic Substitution Reactions This table presents potential transformations based on established reactivity patterns for activated aryl halides.
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
| Amine | R-NH₂ (e.g., Aniline) | 4-Amino-picolinimidamide | Base (e.g., K₂CO₃), Solvent (e.g., DMSO), Heat |
| Alkoxide | R-ONa (e.g., Sodium methoxide) | 4-Alkoxy-picolinimidamide | Solvent (e.g., corresponding alcohol), Heat |
| Thiolate | R-SNa (e.g., Sodium thiophenoxide) | 4-Thioether-picolinimidamide | Aprotic solvent (e.g., DMF), Room Temp to Heat |
| Hydroxide | NaOH / H₂O | 4-Hydroxypicolinimidamide | Aqueous base, High Temperature |
Reactivity of the Amidine Functional Group in Organic Transformations
The amidine functional group is a versatile moiety known for its basicity and its utility as a synthetic building block, particularly in the construction of heterocyclic systems. researchgate.netresearchgate.net The reactivity of the amidine in 4-Bromopicolinimidamide (B13511994) hydrochloride allows for a range of transformations that are orthogonal to the reactions at the C4 position.
Amidines can serve as precursors for the synthesis of various five- and six-membered heterocycles, such as imidazoles, pyrimidines, and triazines, by reacting with appropriate bifunctional electrophiles. researchgate.netsemanticscholar.org For instance, reaction with a 1,2-dicarbonyl compound could lead to the formation of an imidazole (B134444) ring fused to the pyridine core. Furthermore, the amidine group can be hydrolyzed under acidic or basic conditions to the corresponding picolinamide (B142947). It can also participate in N-arylation or N-alkylation reactions. The synthesis of amidines can be achieved through various methods, including the well-known Pinner reaction from nitriles. semanticscholar.orgorganic-chemistry.orgorganic-chemistry.org
Palladium-Catalyzed Cross-Coupling Reactions Involving the Bromo-Substituted Pyridine
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations. rsc.org The C-Br bond in 4-Bromopicolinimidamide hydrochloride can be readily activated by a palladium(0) catalyst, enabling a wide array of coupling reactions. mdpi.com
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., an arylboronic acid) to form a C-C bond, yielding 4-aryl picolinimidamide derivatives. researchgate.net
Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. It offers a complementary approach to the SNAr reactions for synthesizing 4-amino-picolinimidamide derivatives, often under milder conditions. rsc.orgnih.gov
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne to produce 4-alkynyl picolinimidamide derivatives, providing a route to compounds with a C-C triple bond.
Heck Coupling: In this reaction, the aryl bromide is coupled with an alkene to form a new C-C bond at the vinylic position.
Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner to form C-C bonds. mdpi.com
These reactions typically require a palladium source, a phosphine (B1218219) ligand, and a base, with the specific choice of components depending on the desired transformation.
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions This table summarizes common cross-coupling reactions applicable to the 4-bromo position.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand | Typical Base |
| Suzuki-Miyaura | Arylboronic Acid | C(sp²)-C(sp²) | Pd(OAc)₂ / PCy₃ | K₂HPO₄, K₂CO₃ |
| Buchwald-Hartwig | Amine (R₂NH) | C(sp²)-N | Pd₂(dba)₃ / XPhos | Cs₂CO₃, NaOt-Bu |
| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine |
| Heck | Alkene | C(sp²)-C(sp²) | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ |
| Negishi | Organozinc Reagent | C(sp²)-C(sp²) | Pd(PPh₃)₄ | None |
Mechanistic Investigations of Key Synthetic and Transformational Reactions
The transformations of this compound are governed by well-established mechanistic pathways.
Mechanism of Nucleophilic Aromatic Substitution (SNAr): As previously noted, the SNAr reaction proceeds through a two-step addition-elimination sequence. The key intermediate is the Meisenheimer complex, where the negative charge from the incoming nucleophile is delocalized onto the electron-withdrawing groups of the aromatic ring. For this compound, the pyridine nitrogen atom plays a crucial role in stabilizing this anionic intermediate through resonance, thereby facilitating the substitution at the para-position. libretexts.orgnih.gov
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling: These reactions operate via a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism for reactions like the Suzuki coupling involves three primary steps: mdpi.com
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 4-Bromopicolinimidamide, forming a Pd(II) complex.
Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the boronic acid, activated by a base) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Understanding these mechanistic principles is essential for optimizing reaction conditions and predicting the outcomes of new transformations involving this compound.
Applications of 4 Bromopicolinimidamide Hydrochloride As a Versatile Synthetic Building Block
Construction of Advanced Heterocyclic Architectures
The synthesis of complex heterocyclic structures is a cornerstone of medicinal chemistry and materials science. Halogenated pyridines, in general, serve as key precursors in a multitude of cyclization and cross-coupling reactions to generate these intricate molecular designs.
Pyridine-Fused Polycyclic Systems
The fusion of additional rings onto a pyridine (B92270) core can lead to compounds with unique photophysical properties and biological activities. Synthetic strategies to achieve such structures often involve reactions like intramolecular C-H arylation or multicomponent reactions where the pyridine unit acts as a foundational element. However, specific examples detailing the use of 4-Bromopicolinimidamide (B13511994) hydrochloride as a starting material for the construction of pyridine-fused polycyclic systems are conspicuously absent from published research. General methodologies for the synthesis of fused pyridine derivatives often utilize simpler pyridine precursors. nih.govnih.gov The inherent reactivity of the imidamide and bromo functionalities could theoretically be exploited for annulation reactions, but specific instances of this have not been reported.
Development of Complex Organic Scaffolds and Molecular Frameworks
The creation of novel three-dimensional molecular frameworks is crucial for exploring new areas of chemical space and identifying molecules with unique properties. The rigid pyridine core and the reactive bromo and imidamide groups of 4-Bromopicolinimidamide hydrochloride suggest its potential as a scaffold for building more complex structures. Nevertheless, there is no available research that demonstrates its use in the systematic development of such intricate organic scaffolds.
Coordination Chemistry of 4 Bromopicolinimidamide and Its Metal Complexes
Catalytic Applications of Metal Complexes Derived from 4-Bromopicolinimidamide (B13511994)
Homogeneous Catalysis
There are no studies reporting the use of metal complexes of 4-Bromopicolinimidamide hydrochloride as homogeneous catalysts. The potential of this ligand to support catalytically active metal centers in reactions such as cross-coupling, hydrogenation, or polymerization has not been investigated. Consequently, no data on reaction yields, turnover numbers, or mechanistic pathways involving this specific compound are available.
Electrocatalysis
The application of 4-Bromopicolinimidamide-based metal complexes in electrocatalysis is not documented in the scientific literature. Research into their potential for mediating electron transfer processes in reactions such as carbon dioxide reduction, hydrogen evolution, or oxygen reduction has not been undertaken. As a result, there are no electrochemical data, such as cyclic voltammetry or analysis of overpotentials, associated with these complexes.
Photoredox Catalysis
Similarly, the field of photoredox catalysis has yet to explore the utility of this compound as a ligand in photosensitizing metal complexes. There is no information on the photophysical properties (e.g., absorption and emission spectra, excited-state lifetimes) of its potential metal complexes, nor have they been employed in any light-driven chemical transformations.
Bioinspired Coordination Systems and Their Functional Mimicry
The design of synthetic molecules that mimic the structure and function of metalloenzymes is a vibrant area of research. However, this compound has not been utilized as a ligand in the construction of such bioinspired coordination systems. There are no reports of its use in modeling the active sites of enzymes or in replicating their catalytic functions.
Theoretical and Computational Chemistry Approaches for 4 Bromopicolinimidamide Hydrochloride Systems
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the electronic structure of 4-Bromopicolinimidamide (B13511994) hydrochloride. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of picolinamide (B142947) and its derivatives. nih.govcore.ac.ukresearchgate.net For 4-Bromopicolinimidamide hydrochloride, these calculations would reveal key parameters such as bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule.
The electronic properties, including the distribution of electron density, can be visualized through the Molecular Electrostatic Potential (MEP) surface. The MEP map helps in identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. For instance, in related picolinamide structures, the nitrogen atoms of the pyridine (B92270) ring and the amide group are typically electron-rich, while the hydrogen atoms of the amide group are electron-deficient. researchgate.net
Furthermore, quantum chemical calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.
Table 1: Calculated Electronic Properties of a Picolinamide Derivative
| Property | B3LYP/6-311++G(d,p) | MP2/6-311++G(d,p) |
|---|---|---|
| Bond Length (Å) | ||
| C-C (ring) | 1.39 | 1.40 |
| C-N (ring) | 1.34 | 1.35 |
| C=O | 1.22 | 1.23 |
| Bond Angle (°) | ||
| C-N-C (ring) | 118.16 | 117.40 |
| O=C-N | 121.05 | 121.24 |
Note: This data is illustrative and based on calculations for N-(4-hydroxyphenyl)picolinamide. researchgate.net The values for this compound would require specific calculations.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. rsc.orgmdpi.com For this compound, this involves identifying the reactants, products, intermediates, and, most importantly, the transition states that connect them. The activation energy of a reaction, which determines its rate, can be calculated as the energy difference between the reactants and the transition state.
Various computational models, such as the distortion/interaction model (also known as the activation strain model), can be used to analyze the factors controlling the activation barriers. researchgate.net This model deconstructs the energy of the transition state into two components: the strain energy required to distort the reactants into their transition state geometries and the interaction energy between these distorted reactants. researchgate.net
For reactions involving this compound, such as nucleophilic substitution at the imidamide carbon or reactions at the pyridine ring, computational modeling can help to:
Identify the most favorable reaction pathway.
Determine the structure of the transition state.
Calculate the activation energy and reaction rates.
Understand the role of solvents and catalysts in the reaction. researchgate.net
By exploring different mechanistic possibilities, computational studies can guide synthetic chemists in optimizing reaction conditions and predicting the formation of desired products. mit.edufrontiersin.org
Ligand Field Theory and Molecular Orbital Analysis in Coordination Complexes
When this compound acts as a ligand in a coordination complex with a transition metal, Ligand Field Theory (LFT) and Molecular Orbital (MO) theory are essential for describing the bonding and electronic properties of the resulting complex. wikipedia.orgslideshare.net LFT, an extension of crystal field theory and MO theory, explains how the interaction between the metal d-orbitals and the ligand orbitals affects the electronic structure of the metal ion. wikipedia.orgontosight.ai
The nitrogen atoms of the pyridine ring and the imidamide group in this compound can act as donor atoms, forming coordinate bonds with a metal center. This interaction lifts the degeneracy of the metal's d-orbitals, splitting them into different energy levels. scribd.comlibretexts.org The magnitude of this splitting, denoted as 10Dq, depends on the nature of the ligand, the metal ion, and the geometry of the complex. scribd.com
A molecular orbital diagram for a coordination complex of this compound would show the formation of bonding, non-bonding, and anti-bonding orbitals from the combination of metal and ligand orbitals. The analysis of this diagram can provide insights into:
The nature of the metal-ligand bond (sigma-donating and pi-accepting or pi-donating interactions). wikipedia.org
The electronic configuration and spin state (high-spin or low-spin) of the complex.
The electronic transitions responsible for the color of the complex.
The magnetic properties of the complex.
The ability of the pyridine ring and the imidamide group to participate in pi-backbonding, where electron density from the metal's d-orbitals is donated to the ligand's pi* orbitals, can significantly influence the stability and reactivity of the complex. wikipedia.org
Prediction of Reactivity and Selectivity Profiles in Synthetic Pathways
Computational chemistry offers predictive power in designing synthetic pathways by evaluating the reactivity and selectivity of molecules. frontiersin.org For this compound, computational methods can predict its reactivity towards various reagents and the selectivity (chemo-, regio-, and stereoselectivity) of its reactions.
Reactivity indices derived from DFT, such as Fukui functions and local softness, can identify the most reactive sites within the molecule. For example, the Fukui function can distinguish which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. This information is invaluable for predicting the outcome of reactions.
Computational modeling of competing reaction pathways can explain and predict selectivity. By calculating the activation energies for different pathways, the kinetically favored product can be identified. For instance, in a reaction with multiple possible sites for attack, the pathway with the lowest activation energy will be the dominant one.
Molecular dynamics (MD) simulations can also be employed to study the dynamic behavior of this compound in solution, providing insights into conformational preferences and the role of solvent molecules in influencing reactivity and selectivity. researchgate.net The integration of these computational tools allows for a more rational and efficient approach to the synthesis of complex molecules derived from this compound. mit.edu
Advanced Spectroscopic and Analytical Methodologies for Research on 4 Bromopicolinimidamide Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4-Bromopicolinimidamide (B13511994) hydrochloride in solution. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of magnetically distinct nuclei within the molecule.
In a typical ¹H NMR spectrum of 4-Bromopicolinimidamide hydrochloride, three distinct signals would be expected for the protons on the pyridine (B92270) ring. The proton chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the picolinimidamide (B1582038) group. The proton ortho to the nitrogen (H6) would likely appear at the most downfield position, followed by the proton meta to the bromine (H5), and the proton ortho to the imidamide group (H3). The coupling between these adjacent protons would result in specific splitting patterns (e.g., doublets or doublet of doublets), which can be used to confirm their relative positions. The protons of the imidamide and hydrochloride amine groups would likely appear as broad singlets due to chemical exchange and quadrupole effects, and their chemical shifts could be sensitive to solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing six distinct signals for the carbon atoms of the 4-bromopyridine (B75155) ring and the imidamide functional group. The carbon atom attached to the bromine (C4) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The chemical shift of the imidamide carbon (C7) would be characteristic of a carbon atom double-bonded to one nitrogen and single-bonded to another.
Illustrative ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.65 | d | 5.2 | H6 |
| 8.10 | s | - | H3 |
| 7.85 | d | 5.2 | H5 |
| 9.50 | br s | - | -NH₂ |
| 11.50 | br s | - | -NH₂⁺Cl⁻ |
Note: This data is a hypothetical representation for illustrative purposes.
Mass Spectrometry Techniques (e.g., HRMS, LC-MS) for Compound Characterization and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
For this compound, HRMS would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁵⁰% ⁷⁹Br and ⁵⁰% ⁸¹Br), with two peaks of nearly equal intensity separated by two mass units. The exact mass of the molecular ion would be used to confirm the elemental composition of C₆H₇BrN₃⁺.
Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS can be used to monitor the progress of reactions involving this compound, to assess its purity, and to identify any byproducts or degradation products. By analyzing the fragmentation pattern of the molecular ion in the mass spectrum (MS/MS), it is possible to deduce the structure of the molecule. Expected fragmentation pathways for this compound could include the loss of ammonia (B1221849), the cleavage of the C-Br bond, or the fragmentation of the pyridine ring.
Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z ([M+H]⁺) |
| C₆H₇⁷⁹BrN₃⁺ | 199.9872 |
| C₆H₇⁸¹BrN₃⁺ | 201.9852 |
Note: This data is based on theoretical calculations.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Bonding Information
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. chemicalbook.com These techniques are based on the principle that molecules vibrate at specific frequencies, and these vibrational modes can be excited by the absorption of infrared radiation or through inelastic scattering of monochromatic light (Raman effect). chemicalbook.com
The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the various functional groups present in the molecule. The N-H stretching vibrations of the primary amine and the protonated amine would be expected in the region of 3200-3400 cm⁻¹. The C=N stretching vibration of the imidamide group would likely appear in the 1640-1680 cm⁻¹ region. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-C and C-N stretching vibrations of the pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be expected at a lower frequency, typically in the 500-600 cm⁻¹ range.
IR and Raman spectroscopy are complementary techniques. theijes.com Some vibrational modes that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. theijes.com A comprehensive analysis of both spectra would provide a more complete picture of the vibrational properties of this compound.
Illustrative Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Technique |
| 3350 | N-H stretch | IR, Raman |
| 3100 | Aromatic C-H stretch | IR, Raman |
| 1660 | C=N stretch | IR, Raman |
| 1580 | Aromatic C=C stretch | IR, Raman |
| 550 | C-Br stretch | IR, Raman |
Note: This data is a hypothetical representation for illustrative purposes.
X-ray Diffraction Studies for Solid-State Structure Determination of Compounds and Complexes
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when X-rays are passed through a single crystal of a compound, it is possible to determine bond lengths, bond angles, and intermolecular interactions.
An X-ray diffraction study of this compound would provide definitive proof of its molecular structure in the solid state. It would reveal the geometry of the pyridine ring and the imidamide group, as well as the conformation of the molecule. Furthermore, it would provide insights into the crystal packing and the nature of the intermolecular interactions, such as hydrogen bonding between the hydrochloride anion and the protonated imidamide group. This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility. In the absence of experimental data, one can only speculate on the crystal system and unit cell parameters.
Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105 |
| Z | 4 |
Note: This data is a hypothetical representation for illustrative purposes.
Advanced Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Characterization of Complexes
Advanced electrochemical methods, such as cyclic voltammetry, are used to study the redox properties of a compound, i.e., its ability to be oxidized or reduced. In a cyclic voltammetry experiment, the potential of a working electrode is swept linearly with time, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials and the kinetics of the electron transfer reactions.
The cyclic voltammogram of this compound would be expected to show reduction waves corresponding to the reduction of the pyridine ring and the cleavage of the carbon-bromine bond. The potential at which these reduction processes occur would provide a measure of the compound's electron-accepting ability. The reversibility of the redox processes could also be assessed, providing insights into the stability of the reduced species. Such studies are particularly relevant if the compound is being considered for applications in areas such as catalysis or materials science where its redox properties are important.
Future Prospects and Emerging Research Frontiers for 4 Bromopicolinimidamide Hydrochloride
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 4-Bromopicolinimidamide (B13511994) hydrochloride is anticipated to be heavily influenced by the principles of green chemistry, aiming to develop more environmentally benign and efficient processes. rasayanjournal.co.inmdpi.comnih.gov Traditional synthetic routes often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. rasayanjournal.co.in Emerging research is expected to focus on alternative, sustainable approaches.
One promising avenue is the adoption of microwave-assisted synthesis . This technique has been shown to accelerate reaction times, improve yields, and often allows for the use of greener solvents like ethanol (B145695) or even solvent-free conditions for the synthesis of related pyridine (B92270) derivatives. nih.gov Another key area of development will likely involve the use of green catalysts and multicomponent one-pot reactions, which enhance atom economy by combining several synthetic steps without isolating intermediates. rasayanjournal.co.innih.gov The exploration of electrochemically assisted reactions, which use electricity as a clean reagent, also presents a sustainable alternative for the synthesis of related heterocyclic compounds. rsc.org
Furthermore, research into solvent-free or mechanochemical methods , such as grinding and ball milling, could significantly reduce the environmental footprint of synthesizing 4-Bromopicolinimidamide hydrochloride. mdpi.commdpi.com These solid-state reactions minimize the use of volatile organic compounds, aligning with the broader goals of sustainable chemistry. The development of synthetic protocols using water as a solvent, facilitated by innovative platforms like filter paper-based synthesis, is another area with high potential for making the production of such compounds more eco-friendly. researchgate.net
| Sustainable Synthetic Approach | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, potential for greener solvents. nih.gov |
| Green Catalysis | Increased efficiency, recyclability of catalysts, reduced waste. rasayanjournal.co.innih.gov |
| Multicomponent Reactions | Higher atom economy, simplified procedures. rasayanjournal.co.in |
| Electrochemical Synthesis | Use of electricity as a clean reagent, mild reaction conditions. rsc.org |
| Solvent-Free/Mechanochemical | Minimization of volatile organic compounds, reduced waste. mdpi.com |
Exploration of New Catalytic Applications Beyond Current Paradigms
The pyridine and amidine moieties within this compound suggest its significant potential as a versatile ligand in homogeneous catalysis. Picolinamide (B142947) derivatives, which are structurally similar, have already demonstrated effectiveness as ligands in copper-catalyzed cross-coupling reactions. nih.gov The electronic properties of the 4-bromo substituent could further modulate the catalytic activity, opening doors for new applications.
Future research is likely to explore the use of this compound and its derivatives as ligands in a wider range of palladium-catalyzed cross-coupling reactions , which are fundamental in the synthesis of pharmaceuticals and complex organic molecules. rsc.org The specific steric and electronic environment provided by this ligand could offer unique selectivity in challenging coupling reactions.
Beyond traditional cross-coupling, there is potential for these compounds to act as ligands in emerging areas of catalysis. This includes the development of catalysts for the sustainable synthesis of polymers from bio-based monomers, where precise control over the catalyst's electronic and steric properties is crucial. rsc.org The ability of the amidine group to stabilize metal centers could also be exploited in the design of novel catalysts for reactions such as olefin metathesis or asymmetric hydrogenation. researchgate.net The investigation of its coordination chemistry with various transition metals will be a critical step in unlocking these new catalytic frontiers. researchgate.net
Integration into Advanced Functional Materials and Nanostructures
The functional groups present in this compound make it an attractive building block for the creation of advanced functional materials. A particularly promising area is its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) . mdpi.comresearchgate.net The pyridine and amidine groups can coordinate to metal ions, while the bromo-substituent offers a site for post-synthetic modification, allowing for the fine-tuning of the MOF's properties for specific applications such as gas storage, separation, and catalysis. nih.govnih.gov
Furthermore, the incorporation of this compound into polymer structures could lead to materials with novel properties. For instance, it could be used to create functionalized polymers for biomedical applications, where the amidine group might interact with biological targets. mdpi.com The development of polymer/MOF nanocomposites is another exciting frontier, combining the processability of polymers with the high porosity and functionality of MOFs. mdpi.com
The synthesis of functional coordination polymers is another area where this compound could find application. researchgate.net These materials have potential uses in sensing, drug delivery, and as catalysts. The specific electronic properties conferred by the brominated pyridine ring could lead to materials with unique luminescent or conductive properties.
| Material Class | Potential Role of this compound |
| Metal-Organic Frameworks (MOFs) | As a functional organic linker for applications in gas storage, separation, and catalysis. mdpi.comnih.gov |
| Functional Polymers | As a monomer or functionalizing agent to create materials for biomedical or catalytic applications. rsc.orgmdpi.com |
| Polymer/MOF Nanocomposites | To create hybrid materials with combined properties of polymers and MOFs. mdpi.com |
| Coordination Polymers | As a building block for materials with novel optical or electronic properties. researchgate.net |
Computational Design and High-Throughput Screening Initiatives for Diverse Applications
The rational design of novel catalysts and materials based on the this compound scaffold will be significantly accelerated by computational and high-throughput screening (HTS) methods. In silico design and descriptor modeling can be employed to predict the catalytic performance of metal complexes incorporating this ligand, saving significant experimental time and resources. researchgate.netrsc.orgresearchgate.net Computational tools like Density Functional Theory (DFT) can provide insights into the electronic structure and reactivity of potential catalysts, guiding the synthesis of more efficient and selective systems. rsc.org
High-throughput screening (HTS) of ligand libraries is a powerful tool for the rapid discovery of new catalysts. rsc.orgresearchgate.net By creating a library of derivatives of this compound with varied substituents, it is possible to quickly screen for optimal ligands for a specific catalytic transformation. scienceintheclassroom.orgresearchgate.net This approach is particularly well-suited for homogeneous catalysis, where catalysts can often be generated in situ by mixing a metal precursor and a ligand. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 4-Bromopicolinimidamide hydrochloride, and how do reaction conditions influence yield and purity?
The synthesis typically involves halogenation and imidamide formation. For brominated picolinimidamide derivatives, a common method includes reacting 4-methylpicolinic acid derivatives with brominating agents (e.g., PBr₃) followed by imidamide functionalization . Reaction temperature and stoichiometric ratios of reagents are critical: excess brominating agents may lead to over-halogenation, while controlled pH (6–7) during imidamide formation ensures optimal protonation and solubility . Post-synthesis purification via recrystallization or column chromatography improves purity (>98% by HPLC) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
Key characterization methods include:
- Spectroscopy : ¹H/¹³C NMR to confirm bromine substitution at the 4-position and imidamide functionalization .
- Mass spectrometry : To verify molecular weight (e.g., m/z ≈ 245–250 for C₇H₈BrN₃·HCl) .
- Solubility testing : Hydrochloride salts generally exhibit improved water solubility (e.g., >10 mg/mL in aqueous buffers), but pH-dependent solubility should be assessed for biological assays .
Q. What stability considerations are critical for handling and storing this compound?
Store in airtight, moisture-free containers at 2–8°C to prevent hydrolysis of the imidamide group. Stock solutions in DMSO or PBS should be aliquoted and stored at -20°C, with stability validated over 1 month to avoid degradation .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?
Bromine at the 4-position enhances electrophilicity, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups. Reaction efficiency depends on catalyst choice (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃). Competing side reactions, such as dehalogenation, can occur under harsh conditions (T > 100°C), necessitating kinetic monitoring .
Q. What strategies are recommended for evaluating the biological activity of this compound in vitro, and how should experimental controls be designed?
- Target engagement assays : Use fluorescence polarization or SPR to measure binding affinity to target proteins (e.g., kinases).
- Cellular assays : Assess cytotoxicity (via MTT assay) and dose-response curves (IC₅₀) in relevant cell lines. Include controls with non-brominated analogs to isolate the bromine effect .
- Solvent controls : DMSO concentrations should be ≤0.1% to avoid solvent-induced artifacts .
Q. How can researchers resolve contradictions in reported biological data for this compound derivatives?
Discrepancies in IC₅₀ values or mechanism-of-action claims may arise from batch-to-batch variability or assay conditions. Mitigation strategies include:
Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?
Molecular dynamics simulations (e.g., AMBER or GROMACS) can model membrane permeability, while QSAR models predict logP and metabolic stability. Validate predictions experimentally via Caco-2 permeability assays and microsomal stability tests .
Q. How should formulation challenges (e.g., poor bioavailability) be addressed for in vivo studies?
- Salt selection : Hydrochloride salts improve solubility but may require co-solvents (e.g., PEG 400) for oral administration .
- Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles enhances plasma half-life .
- Dosing regimens : Conduct pilot PK/PD studies to optimize dosing intervals and minimize toxicity .
Methodological Best Practices
Q. What experimental design principles apply to structure-activity relationship (SAR) studies of 4-Bromopicolinimidamide analogs?
- Scaffold diversification : Introduce substituents at the 2-, 3-, or 5-positions while retaining the bromine-imidamide core .
- Negative controls : Include analogs with non-brominated or deimidamated structures to isolate functional group contributions .
Q. How can researchers validate the selectivity of this compound against off-target proteins?
Use kinome-wide profiling (e.g., KinomeScan) or CRISPR-Cas9 knockout models to confirm target specificity. Cross-validate with orthogonal assays (e.g., Western blot for downstream pathway inhibition) .
Data Contradiction Analysis
Q. How to interpret conflicting results in the catalytic efficiency of this compound in organic synthesis?
Discrepancies may arise from solvent polarity (e.g., DMF vs. THF) or catalyst loading. Replicate reactions under identical conditions and characterize intermediates via LC-MS to identify kinetic vs. thermodynamic product distributions .
Q. What steps should be taken if biological activity is not reproducible across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
